3-Amino-N-(tert-butyl)propanamide
Overview
Description
3-Amino-N-(tert-butyl)propanamide: is an organic compound with the molecular formula C7H16N2O It is characterized by the presence of an amino group (-NH2) and an amide group (-CONH2) attached to a propyl chain, with a tert-butyl group (-C(CH3)3) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(tert-butyl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as tert-butylamine and acrylonitrile.
Reaction with Acrylonitrile: Tert-butylamine reacts with acrylonitrile under controlled conditions to form 3-(tert-butylamino)propanenitrile.
Hydrolysis: The nitrile group in 3-(tert-butylamino)propanenitrile is then hydrolyzed to form the corresponding amide, this compound. This step typically involves the use of acidic or basic hydrolysis conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction conditions and improve efficiency.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-(tert-butyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted amides or amines.
Scientific Research Applications
Chemistry: 3-Amino-N-(tert-butyl)propanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its amide and amino functional groups.
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-N-(tert-butyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The amino and amide groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Amino-N-methylpropanamide: Similar structure but with a methyl group instead of a tert-butyl group.
3-Amino-N-ethylpropanamide: Similar structure but with an ethyl group instead of a tert-butyl group.
3-Amino-N-isopropylpropanamide: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness: 3-Amino-N-(tert-butyl)propanamide is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and binding properties. This makes it distinct from other similar compounds with smaller alkyl groups.
Properties
IUPAC Name |
3-amino-N-tert-butylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(2,3)9-6(10)4-5-8/h4-5,8H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRPQMHTKWRIMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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